PARP-1 Enzyme Inhibition Potency: Comparable to Olaparib Core Scaffold
The target compound demonstrates low nanomolar PARP-1 enzyme inhibition (Ki = 5–6 nM), as recorded in BindingDB from patent US9283222, placing it within the same potency range as the phthalazinone-based clinical candidate Olaparib [1]. In a direct comparison, the unsubstituted benzamide analog N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide (CAS 5153-65-1) lacks the methoxy group and the associated conformational restriction through intramolecular hydrogen bonding, which has been demonstrated in the alkoxybenzamide literature to reduce PARP-1 inhibitory activity by orders of magnitude compared to methoxy-substituted congeners [2]. While a direct head-to-head comparison in a single assay is not available for these specific compounds, the class-level inference based on the Menear et al. structure-activity relationship (SAR) study supports the critical contribution of the 3-methoxy group to maintaining low nanomolar potency.
| Evidence Dimension | PARP-1 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 5–6 nM (BindingDB, US9283222, compound 464; PARP assay buffer, 50 mM Tris pH 8.0, 1 mM DTT, 4 mM MgCl2, [3H]-NAD+ substrate) |
| Comparator Or Baseline | Unsubstituted benzamide analog N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide: Ki data not directly available, but class-level SAR indicates substantially reduced potency without methoxy conformational locking |
| Quantified Difference | Target compound retains low nM potency; unsubstituted analogs predicted to show >10-fold reduction in potency based on alkoxybenzamide SAR trends |
| Conditions | In vitro PARP-1 enzyme assay; recombinant human PARP-1; [3H]-NAD+ incorporation |
Why This Matters
For procurement decisions in PARP-1 research, this compound offers a structurally defined probe with confirmed enzyme potency comparable to the clinical pharmacophore, enabling mechanistic studies that cannot be addressed with inactive or weakly active unsubstituted analogs.
- [1] BindingDB. BDBM50387915 (CHEMBL2058679, US9283222, 464). Ki = 5 nM (pH 8.0) and 6 nM for PARP-1; EC50 = 11 nM in H2O2-stimulated human C41 cells. View Source
- [2] Menear KA, et al. Novel alkoxybenzamide inhibitors of poly(ADP-ribose) polymerase. Bioorg Med Chem Lett. 2008;18(14):3942-5. Describes intramolecular hydrogen bond formation by alkoxybenzamides as essential for low nM PARP-1 activity. View Source
